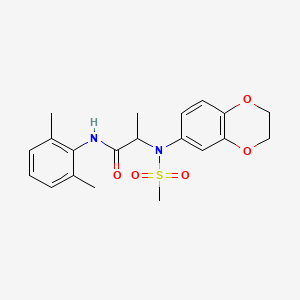
5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, also known as NPTT, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. This compound is a member of the thiazolidinone family and has a unique chemical structure that makes it an attractive target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood, but it is believed to involve the formation of a complex with metal ions, leading to a change in the electronic structure of the compound and subsequent fluorescence emission.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Additionally, this compound has been shown to have a protective effect on liver and kidney function, indicating its potential use in the treatment of liver and kidney diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is its high selectivity and sensitivity for metal ions, making it a valuable tool for environmental monitoring and biomedical imaging. However, one limitation of this compound is its relatively low stability in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on 5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one, including the development of more efficient synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in the treatment of various diseases. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, as well as its potential interactions with other drugs and compounds.
Métodos De Síntesis
The synthesis of 5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can be achieved through several methods, including the reaction of 2-naphthylamine and benzaldehyde with thiosemicarbazide in the presence of acetic acid as a catalyst. The resulting product is then subjected to cyclization with chloroacetic acid, followed by oxidation with hydrogen peroxide to yield this compound. Other methods of synthesis have also been reported in the literature, including the use of microwave irradiation and ultrasound-assisted synthesis.
Aplicaciones Científicas De Investigación
5-(2-naphthylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a fluorescent probe for the detection of metal ions. This compound exhibits significant fluorescence enhancement in the presence of metal ions such as Cu2+, Fe3+, and Hg2+, making it an attractive candidate for use in environmental monitoring and biomedical imaging.
Propiedades
IUPAC Name |
(5E)-5-(naphthalen-2-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NOS2/c22-19-18(24-20(23)21(19)17-8-2-1-3-9-17)13-14-10-11-15-6-4-5-7-16(15)12-14/h1-13H/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXZLGOFTGGZOG-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC4=CC=CC=C4C=C3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC4=CC=CC=C4C=C3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{1-(2-fluoro-4-methoxybenzyl)-4-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6031113.png)
![N-{[1-({[4-(trifluoromethyl)phenyl]amino}carbonyl)-3-piperidinyl]methyl}nicotinamide](/img/structure/B6031115.png)
![2-(1-ethyl-1H-pyrazol-4-yl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6031119.png)

![N-(3-chloro-4-fluorophenyl)-3-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}propanamide](/img/structure/B6031127.png)

![1-[3-(2-chlorophenyl)-3-phenylpropanoyl]-4-(methoxymethyl)piperidine](/img/structure/B6031149.png)

![ethyl 1-[3-(3-methylphenoxy)propyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B6031180.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-3-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B6031182.png)


![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(2-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B6031202.png)
![3,5-dibromo-4-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6031208.png)